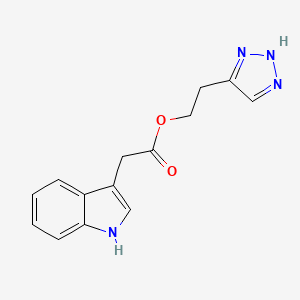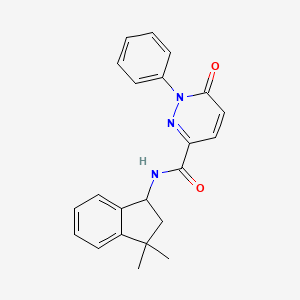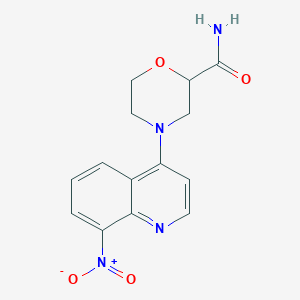![molecular formula C12H12N4O3 B7428020 2-[Methyl-(8-nitroquinolin-4-yl)amino]acetamide](/img/structure/B7428020.png)
2-[Methyl-(8-nitroquinolin-4-yl)amino]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Methyl-(8-nitroquinolin-4-yl)amino]acetamide is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely studied due to their potential therapeutic properties, including antimalarial, anticancer, and antimicrobial activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl-(8-nitroquinolin-4-yl)amino]acetamide typically involves the nitration of quinoline derivatives followed by amination and acylation reactions. One common method includes the nitration of 8-aminoquinoline to form 8-nitroquinoline, which is then methylated and reacted with acetamide under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance efficiency and sustainability .
化学反应分析
Types of Reactions
2-[Methyl-(8-nitroquinolin-4-yl)amino]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The methyl and nitro groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .
科学研究应用
2-[Methyl-(8-nitroquinolin-4-yl)amino]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of dyes, catalysts, and other industrial chemicals.
作用机制
The mechanism of action of 2-[Methyl-(8-nitroquinolin-4-yl)amino]acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its therapeutic effects. For example, it may inhibit DNA synthesis in microbial cells, leading to their death .
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
8-Nitroquinoline: A precursor in the synthesis of 2-[Methyl-(8-nitroquinolin-4-yl)amino]acetamide.
2-Methylquinoline: Another derivative with different biological properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to other quinoline derivatives .
属性
IUPAC Name |
2-[methyl-(8-nitroquinolin-4-yl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-15(7-11(13)17)9-5-6-14-12-8(9)3-2-4-10(12)16(18)19/h2-6H,7H2,1H3,(H2,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIZTMPLOSTBNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N)C1=C2C=CC=C(C2=NC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(2-cyanopropylsulfanyl)phenyl]-4-(1,1,1-trifluoropropan-2-yl)piperazine-1-carboxamide](/img/structure/B7427942.png)
![1-[2-(Dimethylamino)-1-phenylethyl]-3-[3-(2-fluorophenyl)cyclopentyl]urea](/img/structure/B7427946.png)

![N-[2-(2,6-dichlorophenyl)propyl]-3-fluoropropane-1-sulfonamide](/img/structure/B7427953.png)
![2-(2-Phenylcyclopropyl)-5,6,8,8a-tetrahydroimidazo[5,1-c][1,4]thiazine-1,3-dione](/img/structure/B7427956.png)
![1-(2-Cyclopropyl-1,3-benzoxazol-6-yl)-3-[3-(2-methylbenzimidazol-1-yl)propyl]urea](/img/structure/B7427960.png)
![Methyl 2-[4-(morpholine-2-carbonylamino)naphthalen-1-yl]oxyacetate;2,2,2-trifluoroacetic acid](/img/structure/B7427977.png)
![3-[4-(8-Nitroquinolin-4-yl)piperazin-1-yl]phenol](/img/structure/B7427982.png)
![N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7427986.png)
![4-[[(8-Nitroquinolin-4-yl)amino]methyl]oxane-4-carboxamide](/img/structure/B7427987.png)
![1-[6-(2,3-dichlorophenoxy)pyridazine-3-carbonyl]-N,3-dimethylpyrrolidine-3-carboxamide](/img/structure/B7427990.png)
![N-[(5-chloro-1-methylbenzimidazol-2-yl)methyl]-5-cyclopentylsulfonyl-2-fluorobenzamide](/img/structure/B7427994.png)


